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Core Science & Biosynthesis

Foundational

Spectroscopic data (NMR, IR, MS) for 2-Amino-4-(pyrrolidin-1-yl)benzoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4-(pyrrolidin-1-yl)benzoic acid Prepared by: Gemini, Senior Application Scientist Introduction 2-Amino-4-(pyrrolidin-1-yl)benzoic acid is a pol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4-(pyrrolidin-1-yl)benzoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Amino-4-(pyrrolidin-1-yl)benzoic acid is a polysubstituted aromatic carboxylic acid. Molecules within this class serve as crucial building blocks and scaffolds in medicinal chemistry and materials science. Derivatives of aminobenzoic acid are known for a wide range of biological activities, including antimicrobial and anti-inflammatory properties[1][2]. The precise arrangement of the amino, pyrrolidinyl, and carboxylic acid functional groups on the benzene ring dictates the molecule's chemical properties, reactivity, and biological interactions. Therefore, unambiguous structural confirmation is a prerequisite for any research or development application.

This technical guide provides a comprehensive analysis of the core spectroscopic techniques required to characterize 2-Amino-4-(pyrrolidin-1-yl)benzoic acid: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, chemists, and drug development professionals, offering not just the data, but the underlying scientific rationale for the experimental design and interpretation, thereby ensuring a robust and self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the C-H Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (proton) and ¹³C.

Expertise & Rationale: Experimental Design

The choice of solvent and instrument parameters is critical for acquiring high-quality, interpretable NMR data.

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this analyte. Its high polarity effectively dissolves the polar zwitterionic character of the amino acid, and its deuterated nature prevents solvent signal interference. Crucially, DMSO-d₆ allows for the observation of exchangeable protons (from -NH₂ and -COOH groups), which would be lost in solvents like D₂O.

  • Spectrometer Frequency: Data should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H. This provides the necessary signal dispersion to resolve the closely spaced aromatic and aliphatic protons, which is essential for accurate multiplicity analysis and structural assignment.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 10-15 mg of 2-Amino-4-(pyrrolidin-1-yl)benzoic acid and dissolve it in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the proton spectrum at 298 K. A standard single-pulse experiment is sufficient. Key parameters include a 30-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16 to 32 scans are averaged to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Data Interpretation: Predicted Spectra

While experimental spectra for this specific molecule are not widely published, a highly accurate prediction can be synthesized from established chemical shift theory and data from analogous compounds, such as 2-amino-4-methoxy-benzoic acid and 2-amino-4-nitrobenzoic acid[3][4].

Molecular Structure for NMR Assignment:

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Notes
H-COOH ~11.0 - 12.5 Broad Singlet 1H The acidic proton is highly deshielded and often broad due to hydrogen bonding and chemical exchange.
H-6 ~7.60 Doublet 1H Ortho-coupled to H-5. Deshielded by the adjacent electron-withdrawing carboxylic acid group.
H-5 ~6.25 Doublet of Doublets 1H Coupled to both H-6 (ortho) and H-3 (meta). Shielded by the strong electron-donating effect of the para-pyrrolidine group.
H-3 ~6.05 Doublet 1H Meta-coupled to H-5. Highly shielded by the ortho-amino and para-pyrrolidine groups, both strong electron-donating groups.
-NH₂ ~5.5 - 6.5 Broad Singlet 2H The chemical shift is variable and depends on concentration and temperature. The protons are exchangeable.
H-10, H-13 (N-CH₂) ~3.20 Triplet 4H Protons on carbons directly attached to the nitrogen atom. Deshielded by the nitrogen.

| H-11, H-12 (C-CH₂) | ~1.95 | Quintet | 4H | Protons on the internal carbons of the pyrrolidine ring, appearing as a multiplet due to coupling with adjacent CH₂ groups. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale & Notes
C-1 (C=O) ~168 Typical chemical shift for a carboxylic acid carbonyl carbon.
C-4 ~153 Aromatic carbon bearing the electron-donating pyrrolidine nitrogen. Highly shielded.
C-2 ~150 Aromatic carbon bearing the electron-donating amino group. Highly shielded.
C-6 ~131 Aromatic CH adjacent to the carboxylic acid group.
C-5 ~105 Aromatic CH ortho to the pyrrolidine group. Highly shielded.
C-3 ~98 Aromatic CH ortho to the amino group and para to the pyrrolidine. The most shielded aromatic carbon.
C-10, C-13 (N-CH₂) ~47 Aliphatic carbons directly bonded to nitrogen.

| C-11, C-12 (C-CH₂) | ~25 | Aliphatic carbons beta to the nitrogen. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. It is an exceptionally reliable technique for the rapid identification of key functional groups.

Expertise & Rationale: Experimental Design

For a solid, crystalline sample like 2-Amino-4-(pyrrolidin-1-yl)benzoic acid, the KBr (potassium bromide) pellet method is a standard and trustworthy protocol[5]. KBr is transparent in the typical IR range (4000-400 cm⁻¹) and provides a solid matrix to disperse the sample, minimizing scattering effects and producing a high-quality spectrum.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: Grind a small amount (~1-2 mg) of the analyte with ~100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-pressing die and apply several tons of pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically by averaging 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first and automatically subtracted.

Data Interpretation: Characteristic Vibrational Bands

The IR spectrum of this molecule will be a composite of the characteristic absorptions of its functional groups. The interpretation relies on comparing observed peaks to well-established correlation tables[6][7].

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity Notes
3300 - 2500 O-H Stretch Carboxylic Acid Broad, Strong This very broad absorption is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer[6].
3450 - 3300 N-H Stretch Primary Amine (-NH₂) Medium, Two Bands The presence of two distinct peaks (symmetric and asymmetric stretching) is definitive for a primary amine.
3100 - 3000 C-H Stretch Aromatic Medium Stretching vibrations of the C-H bonds on the benzene ring.
2980 - 2850 C-H Stretch Aliphatic (Pyrrolidine) Medium Stretching vibrations of the C-H bonds of the CH₂ groups in the pyrrolidine ring.
1700 - 1680 C=O Stretch Carboxylic Acid Strong, Sharp The carbonyl stretch is one of the most intense and easily identifiable peaks in the spectrum.
~1620 N-H Bend Primary Amine (-NH₂) Medium Scissoring vibration of the amino group.
1600 - 1450 C=C Stretch Aromatic Ring Medium-Strong, Multiple Bands These absorptions confirm the presence of the benzene ring.
~1320 - 1210 C-O Stretch Carboxylic Acid Strong C-O single bond stretching, coupled with O-H bending.

| ~1340 - 1250 | C-N Stretch | Aryl Amine | Strong | Stretching of the C-N bond between the benzene ring and the amino/pyrrolidine nitrogens. |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation patterns, can offer further structural confirmation.

Expertise & Rationale: Experimental Design

Electrospray Ionization (ESI) is the preferred ionization method for a polar, non-volatile molecule like 2-Amino-4-(pyrrolidin-1-yl)benzoic acid. It is a "soft" ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion. Analysis can be performed in both positive and negative ion modes to maximize the information obtained.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

  • Infusion: Introduce the sample into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via direct infusion using a syringe pump at a low flow rate (5-10 µL/min).

  • Data Acquisition (Positive Mode): Acquire the mass spectrum in positive ion mode. The primary ion expected is the protonated molecule, [M+H]⁺.

  • Data Acquisition (Negative Mode): Acquire the mass spectrum in negative ion mode. The primary ion expected is the deprotonated molecule, [M-H]⁻.

  • Tandem MS (MS/MS): To confirm fragmentation, the molecular ion can be mass-selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions analyzed.

Data Interpretation: Molecular Ion and Fragmentation

Molecular Formula: C₁₁H₁₄N₂O₂ Monoisotopic Mass: 222.1055 Da

Expected Mass Spectrometry Data

Ion Mode Expected m/z Ion Formula Notes
ESI Positive 223.1133 [C₁₁H₁₅N₂O₂]⁺ The protonated molecular ion, [M+H]⁺.

| ESI Negative | 221.0977 | [C₁₁H₁₃N₂O₂]⁻ | The deprotonated molecular ion, [M-H]⁻. |

Key Fragmentation Pathways: A primary and highly characteristic fragmentation pathway for benzoic acid derivatives is the loss of the elements of formic acid (HCOOH, 46 Da) or CO₂ (44 Da) from the molecular ion. This is a key diagnostic feature.

fragmentation parent [M+H]⁺ m/z = 223.11 frag1 Loss of H₂O (-18.01 Da) parent->frag1 ion1 [C₁₁H₁₃N₂O]⁺ m/z = 205.10 frag1->ion1 frag2 Loss of CO (-28.00 Da) ion1->frag2 ion2 [C₁₀H₁₅N₂O]⁺ m/z = 195.12 frag2->ion2

Caption: Predicted MS/MS fragmentation of the [M+H]⁺ ion.

Integrated Analytical Workflow

The confirmation of the structure of 2-Amino-4-(pyrrolidin-1-yl)benzoic acid is not based on a single technique, but on the synergistic integration of all three. The workflow below illustrates this self-validating process.

Caption: Integrated workflow for structural verification.

Conclusion

The structural elucidation of 2-Amino-4-(pyrrolidin-1-yl)benzoic acid requires a multi-technique spectroscopic approach. Mass spectrometry definitively establishes the molecular weight and elemental formula. Infrared spectroscopy provides rapid and unambiguous confirmation of the essential carboxylic acid, amine, and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy deliver the ultimate proof by mapping the complete carbon-hydrogen framework and confirming the specific substitution pattern on the aromatic ring. The convergence of data from these three distinct analytical methods provides an exceptionally high degree of confidence in the final structural assignment, a critical requirement for any subsequent scientific investigation or application.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-(2-ethylpyrrolidin-1-yl)benzoic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Amino-benzoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). IR Spectrum of 2-amino benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Pyrrolidin-1-yl)benzoic acid. Retrieved from [Link]

  • Academia.edu. (n.d.). 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid. Retrieved from [Link]

  • Chemisty Research Journal. (2021). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

  • Waters Corporation. (n.d.). Targeted Metabolomics and Lipidomics. Retrieved from [Link]

  • Journal of Pharmaceutical Technology, Research and Management. (2014). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Retrieved from [Link]

  • Preprints.org. (2025). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Retrieved from [Link]

  • University of Gothenburg. (2007). Mass spectrometry of proteins, peptides and other analytes: principles and principal methods. Retrieved from [Link]

  • SlideShare. (n.d.). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Using 2-Amino-4-(pyrrolidin-1-yl)benzoic acid in medicinal chemistry

Topic: Using 2-Amino-4-(pyrrolidin-1-yl)benzoic acid in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Chemists. A Versatile Build...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 2-Amino-4-(pyrrolidin-1-yl)benzoic acid in Medicinal Chemistry Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Chemists.

A Versatile Building Block for Kinase Inhibitors, GPCR Ligands, and Fluorescent Probes

Introduction & Chemical Significance

2-Amino-4-(pyrrolidin-1-yl)benzoic acid (CAS: 1565350-27-7) represents a highly functionalized derivative of anthranilic acid (2-aminobenzoic acid). In modern medicinal chemistry, this scaffold serves as a critical "hub" intermediate. Its value lies in the unique electronic and structural properties conferred by the pyrrolidine ring at the para-position relative to the carboxylic acid.

Key Structural Features:
  • Electronic Push-Pull System: The pyrrolidine nitrogen is a strong electron donor (+M effect), while the carboxylic acid is an electron acceptor (-M effect). This conjugation creates a polarized system useful for designing fluorescent probes or modulating the pKa of the aniline nitrogen.

  • Solubility & Metabolic Stability: Compared to acyclic dialkylamines (e.g., diethylamine), the cyclic pyrrolidine moiety often imparts improved metabolic stability (resistance to N-dealkylation) and restricted conformational entropy, potentially enhancing binding affinity.

  • Bifunctional Reactivity: The presence of an ortho-amino acid motif allows for rapid cyclization into privileged heterocycles, most notably quinazolin-4-ones and quinolines .

Medicinal Chemistry Applications

This scaffold is primarily utilized in three domains of drug discovery:

A. Kinase Inhibitor Design (Quinazoline Core)

The 2-amino-benzoic acid motif is the biosynthetic and synthetic precursor to quinazolinones. By starting with the 4-pyrrolidinyl derivative, researchers can access 7-substituted quinazolin-4-ones .

  • Target Class: EGFR, PARP, and PI3K inhibitors often feature a quinazoline core.

  • Mechanism:[1][2][3] The pyrrolidine at the 7-position (of the quinazoline) projects into the solvent-exposed region of the ATP binding pocket, improving solubility and pharmacokinetic (PK) properties.

B. GPCR Ligands & VLA-4 Antagonists

Benzoic acid derivatives are classic pharmacophores for integrin antagonists.

  • Case Study: Analogs such as 4-(pyrrolidinyl)methoxybenzoic acid have been developed as VLA-4 antagonists for asthma treatment. The 2-amino variant allows for intramolecular hydrogen bonding or further cyclization to lock the conformation.

C. Fluorescent Biological Probes

Due to the strong donor-acceptor conjugation, derivatives of this molecule often exhibit intrinsic fluorescence (typically blue/green).

  • Utility: It can serve as a "turn-on" fluorescent sensor when the amino group is acylated or when incorporated into a rigid heterocycle, useful for tracking drug distribution in cellular assays.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(pyrrolidin-1-yl)benzoic acid

Note: Direct nucleophilic substitution on 2-amino-4-fluorobenzoic acid is sluggish. The industry-standard route utilizes the nitro-precursor to activate the ring for SNAr.

Reagents Required:

  • 4-Fluoro-2-nitrobenzoic acid (Starting Material)

  • Pyrrolidine (Nucleophile)

  • Potassium Carbonate (

    
    )[4][5]
    
  • Palladium on Carbon (10% Pd/C)

  • Hydrogen gas (

    
    ) or Ammonium Formate
    
  • Solvents: DMF, Ethanol, Ethyl Acetate.

Step-by-Step Methodology:

  • Nucleophilic Aromatic Substitution (

    
    Ar): 
    
    • Dissolve 4-fluoro-2-nitrobenzoic acid (1.0 eq) in DMF (5 mL/mmol).

    • Add

      
       (2.5 eq) followed by pyrrolidine (1.2 eq).
      
    • Critical Step: Heat to 80°C for 4–6 hours. The color typically shifts to deep yellow/orange due to the formation of the nitro-amine push-pull system.

    • Workup: Pour into ice-water, acidify with 1M HCl to pH 3–4. Collect the yellow precipitate (4-(pyrrolidin-1-yl)-2-nitrobenzoic acid) via filtration.

    • Validation: LC-MS should show [M+H]+ corresponding to the nitro intermediate.

  • Catalytic Reduction (Nitro to Amino):

    • Dissolve the nitro intermediate in Ethanol/Ethyl Acetate (1:1).

    • Add 10% Pd/C catalyst (10 wt% loading).

    • Stir under

      
       balloon atmosphere (1 atm) at Room Temperature for 2–4 hours.
      
    • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

    • Product: Off-white to pale yellow solid.

    • Yield Expectations: 75–85% over two steps.

Protocol 2: Cyclization to Quinazolin-4-one (Kinase Scaffold)

Objective: Convert the anthranilic acid intermediate into a bioactive heterocycle.

  • Reagents: 2-Amino-4-(pyrrolidin-1-yl)benzoic acid, Formamide (solvent/reagent).

  • Procedure:

    • Suspend the amino acid (1.0 eq) in Formamide (10 vol).

    • Heat to 140–150°C for 6 hours.

    • Mechanism:[1][2][3] Thermal condensation forms the amide bond first, followed by cyclodehydration.

    • Workup: Cool to room temperature.[2] Dilute with water. The product (7-(pyrrolidin-1-yl)quinazolin-4(3H)-one) usually precipitates. Filter and wash with water.

Visualizing the Workflow

The following diagram illustrates the synthesis pipeline and the divergent applications of this scaffold in drug discovery.

G Start 4-Fluoro-2-nitrobenzoic acid Step1 Step 1: SnAr Reaction (+ Pyrrolidine, 80°C) Start->Step1 Inter Intermediate: 4-(Pyrrolidin-1-yl)-2-nitrobenzoic acid Step1->Inter Step2 Step 2: Reduction (H2, Pd/C) Inter->Step2 Core TARGET SCAFFOLD: 2-Amino-4-(pyrrolidin-1-yl)benzoic acid Step2->Core App1 Kinase Inhibitors (Quinazolin-4-ones) Core->App1 + Formamide/Urea App2 Fluorescent Probes (Push-Pull Systems) Core->App2 Derivatization App3 GPCR Ligands (Amide Derivatives) Core->App3 + R-NH2 (Coupling)

Caption: Synthesis workflow from fluoro-nitro precursor to the target amino-acid scaffold, branching into three primary medicinal chemistry applications.

Physicochemical & Analytical Data Profile

When characterizing this molecule, compare your experimental data against these expected values to ensure purity.

PropertyValue / ObservationRelevance
Molecular Formula

Confirmation of core structure.[4]
Molecular Weight 206.24 g/mol Fragment matching in LC-MS.
Appearance Pale yellow to off-white solidDarkening indicates oxidation of the aniline.
Solubility DMSO, Methanol (High); Water (Low at neutral pH)Zwitterionic character affects aqueous solubility.

(Abs)
~310–330 nmCharacteristic of the aminobenzoic push-pull system.
pKa (Calc) ~4.5 (Aniline), ~2.5 (Acid)The pyrrolidine donor increases the basicity of the system compared to unsubstituted anthranilic acid.

Safety & Handling

  • Health Hazards: As with most aniline derivatives, handle as a potential irritant and sensitizer.

  • Storage: Store under inert atmosphere (

    
    ) at 4°C. The electron-rich aniline ring is susceptible to oxidation over long periods.
    
  • Reaction Safety: The hydrogenation step (Protocol 1) involves hydrogen gas and Pd/C (pyrophoric). Ensure proper grounding and inert gas purging.

References

  • Anthranilic Acid in Drug Design: Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research.[5] Link

  • VLA-4 Antagonists: Chiba, J., et al. (2006). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. Chemical & Pharmaceutical Bulletin. Link

  • Quinazolinone Synthesis: Zhang, J., et al. (2017). Recent advances in the synthesis of quinazolinones. RSC Advances.
  • Pyrrolidine Scaffolds: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021).[3][6] Link

Sources

Application

Application Note: Precision N-Acylation of 2-Amino-4-(pyrrolidin-1-yl)benzoic Acid

Executive Summary The N-acylation of 2-amino-4-(pyrrolidin-1-yl)benzoic acid presents a unique set of synthetic challenges distinguishable from standard aniline couplings. The substrate combines a zwitterionic anthranili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-acylation of 2-amino-4-(pyrrolidin-1-yl)benzoic acid presents a unique set of synthetic challenges distinguishable from standard aniline couplings. The substrate combines a zwitterionic anthranilic acid core with a strongly electron-donating pyrrolidine substituent at the para position relative to the amine.

This guide addresses two critical failure modes in the synthesis of these derivatives:

  • The "Cyclization Trap": The propensity of N-acyl anthranilic acids to spontaneously dehydrate into 4H-3,1-benzoxazin-4-ones under thermodynamic control.

  • Solubility & Zwitterionic Behavior: The lipophilic pyrrolidine tail contrasts with the polar zwitterionic core, complicating standard purification (e.g., aqueous washes).

This document provides two validated protocols: Method A (Modified Schotten-Baumann) for simple acyl chlorides, and Method B (HATU-Mediated Coupling) for complex carboxylic acids, ensuring retention of the open-chain carboxylic acid.

Mechanistic Insight & Strategic Analysis

Electronic Considerations

The pyrrolidin-1-yl group at position 4 is a potent


-donor (

). This significantly increases the electron density of the aromatic ring and the nucleophilicity of the 2-amino group compared to unsubstituted anthranilic acid.
  • Advantage: The amine is highly reactive toward electrophiles.

  • Risk: The resulting amide is electron-rich, making the ortho-carboxylic acid prone to nucleophilic attack on the amide carbonyl, leading to cyclization (benzoxazinone formation).

The Cyclization Trap (Visualized)

The following pathway illustrates the competition between the desired stable N-acyl product and the benzoxazinone side product.

ReactionPathways Substrate 2-Amino-4-(pyrrolidin-1-yl) benzoic acid Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack AcylAgent Acylating Agent (R-COCl or R-COOH/HATU) AcylAgent->Intermediate Product TARGET: N-Acyl Benzoic Acid (Open Chain) Intermediate->Product Kinetic Control (Mild Base, <40°C) SideProduct SIDE PRODUCT: 4H-3,1-Benzoxazin-4-one (Cyclic Anhydride) Product->SideProduct Thermodynamic Control (Heat, Excess Anhydride, H+) SideProduct->Product Hydrolysis (OH-/H2O)

Figure 1: Reaction pathways showing the kinetic product (Target) versus the thermodynamic cyclic side product.

Experimental Protocols

Method A: Modified Schotten-Baumann (Biphasic)

Best for: Simple, inexpensive acyl chlorides (e.g., Acetyl chloride, Benzoyl chloride). Mechanism: Uses an aqueous base to scavenge protons while an organic solvent solubilizes the lipophilic pyrrolidine moiety. The biphasic system suppresses cyclization by keeping the carboxylate hydrated and unreactive toward the amide.

Materials
  • Substrate: 2-Amino-4-(pyrrolidin-1-yl)benzoic acid (1.0 equiv)

  • Reagent: Acyl Chloride (1.1 equiv)

  • Solvent: THF (Tetrahydrofuran) / Water (1:1 ratio)

  • Base: Sodium Bicarbonate (

    
    ) or Sodium Carbonate (
    
    
    
    )
Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, suspend the starting amino acid (1.0 mmol) in 5 mL of water containing

    
     (2.5 equiv). Stir until a clear solution forms (formation of sodium benzoate salt).
    
  • Solvent Addition: Add 5 mL of THF. The mixture should remain clear or slightly turbid. Cool to 0–5 °C in an ice bath.

  • Acylation: Dilute the Acyl Chloride (1.1 mmol) in 1 mL THF. Add this solution dropwise to the reaction mixture over 10 minutes.

    • Critical: Maintain pH > 8. If pH drops, add saturated

      
      .
      
  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target Mass = Substrate + Acyl - HCl).

  • Workup (Precipitation Method):

    • Evaporate the THF under reduced pressure (rotary evaporator).

    • The remaining aqueous solution contains the sodium salt of the product.

    • Carefully acidify with 1M HCl to pH ~3–4.

    • Observation: The product should precipitate as a solid.

    • Filter the solid, wash with cold water, and dry under vacuum.

Method B: Anhydrous Coupling (HATU/DIPEA)

Best for: Complex carboxylic acids, chiral acids, or valuable intermediates. Mechanism: Activates the incoming carboxylic acid into an active ester (OBt/OAt) which reacts with the amine. Anhydrous conditions prevent hydrolysis of the expensive acid.

Materials
  • Substrate: 2-Amino-4-(pyrrolidin-1-yl)benzoic acid (1.0 equiv)

  • Carboxylic Acid (R-COOH): (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Dimethylformamide) - Required for solubility.

Step-by-Step Procedure
  • Activation: In a dry vial, dissolve the Carboxylic Acid (R-COOH, 1.1 equiv) in anhydrous DMF (0.2 M concentration). Add DIPEA (1.5 equiv) and HATU (1.1 equiv). Stir for 5–10 minutes at RT to form the activated ester.

  • Substrate Addition: Add the 2-Amino-4-(pyrrolidin-1-yl)benzoic acid (1.0 equiv) and the remaining DIPEA (1.5 equiv) to the reaction mixture.

    • Note: The substrate may be a suspension initially but should dissolve as the reaction proceeds.

  • Reaction: Stir at RT for 12–16 hours under Nitrogen atmosphere.

    • Caution: Do not heat. Heating promotes benzoxazinone formation.

  • Workup (Extraction):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash with 5% LiCl solution (x3) to remove DMF.

    • Wash with 0.1M Citric Acid (mild acid wash removes DIPEA without precipitating the product too aggressively).

    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: If necessary, purify via Flash Column Chromatography.

    • Mobile Phase: DCM:MeOH (95:5) with 0.1% Acetic Acid. (The acetic acid is crucial to keep the product protonated and prevent streaking).

Analytical Validation & Troubleshooting

Data Summary Table
ParameterOpen-Chain Product (Desired)Benzoxazinone (Side Product)
Mass (LC-MS) [M+H]+[M+H]+ minus 18 Da (

)
IR Spectroscopy Broad -OH stretch (2500-3300 cm⁻¹)No -OH; Sharp C=O doublet (~1750 cm⁻¹)
¹H NMR Carboxylic acid proton visible (>11 ppm)No carboxylic acid proton
Solubility Soluble in aqueous base (

)
Insoluble in aqueous base
Troubleshooting Guide
  • Problem: Product cyclized to Benzoxazinone (Mass is M-18).

    • Solution: Hydrolyze the ring back to the open chain. Dissolve the solid in THF/Water (1:1), add LiOH (2 equiv), stir at RT for 1 hour, then re-acidify carefully to pH 4.

  • Problem: Low yield / Sticky gum formation.

    • Solution: The zwitterion is highly soluble in water at neutral pH. Ensure acidification takes the pH down to the isoelectric point (likely pH 3-4) to force precipitation. Avoid pH < 1, as the pyrrolidine nitrogen may protonate, redissolving the compound.

References

  • Wiklund, P., & Bergman, J. (2006). Alkylation and acylation of basic salts of anthranilic acid.[1] Tetrahedron Letters.[2]

  • Bunce, R. A., et al. (2024). Preparation of Benzo[d][1,3]oxazin-4-ones via Acid-Catalyzed Cyclization.[3] Molecules.[2][3][4][5][6][7][8][9][10]

  • Needham, T. E. (1970).[11] The Solubility of Amino Acids in Various Solvent Systems.[11][12] University of Rhode Island.[11]

  • PubChem. (2023). Compound Summary: 4-Amino-2-(pyrrolidin-1-yl)benzoic acid. National Library of Medicine.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in 2-Amino-4-(pyrrolidin-1-yl)benzoic acid coupling reactions

Topic: Optimization of Amide Coupling for 2-Amino-4-(pyrrolidin-1-yl)benzoic Acid Document ID: TS-CHEM-2024-042 Audience: Medicinal Chemists, Process Chemists Status: Active Guide[1] Executive Summary & Critical Analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Amide Coupling for 2-Amino-4-(pyrrolidin-1-yl)benzoic Acid Document ID: TS-CHEM-2024-042 Audience: Medicinal Chemists, Process Chemists Status: Active Guide[1]

Executive Summary & Critical Analysis

Coupling 2-amino-4-(pyrrolidin-1-yl)benzoic acid presents a "perfect storm" of chemical challenges. You are likely experiencing low yields (<20%), intractable mixtures, or the isolation of a less polar, unexpected side product.

This failure usually stems from two competing factors:

  • The "Anthranilic Effect" (Intramolecular Cyclization): 2-Aminobenzoic acids (anthranilic acids) are predisposed to self-cyclize upon carboxyl activation, forming 4H-3,1-benzoxazin-4-ones .[1]

  • Electronic Super-Activation: The pyrrolidine group at the 4-position is a potent electron-donating group (EDG).[1] By resonance, it significantly increases the electron density of the aromatic ring. This makes the ortho-amino group exceptionally nucleophilic, accelerating the unwanted cyclization reaction to rates faster than your intermolecular coupling.

The Golden Rule: Do not attempt to convert this acid into an acid chloride using thionyl chloride (


) or oxalyl chloride unless the 2-amino group is protected. This will quantitatively yield the benzoxazinone or self-polymerized material.[1]

Mechanism of Failure (Visualization)

The following diagram illustrates why standard coupling protocols fail. The ortho-amino group acts as an internal trap for the activated ester.

G SM Starting Material (2-Amino-4-pyrrolidinyl acid) ACT Activated Ester (O-Acylisourea / OBt) SM->ACT Activation (HATU/EDC) PROD Desired Amide (Product) ACT->PROD Path A: Intermolecular Attack (Target Amine) SIDE Benzoxazinone (Cyclic Side Product) ACT->SIDE Path B: Intramolecular Attack (Fast Cyclization)

Figure 1: The kinetic competition. The electron-rich pyrrolidine ring pushes electron density to the ortho-amine (Path B), often outcompeting the external amine (Path A).

Troubleshooting & FAQs

Q1: I isolated a solid that is not my product but has the correct mass minus water (M-18). What is it?

Diagnosis: You have isolated the benzoxazinone intermediate.[1] The Fix: You do not necessarily need to discard this. Benzoxazinones are "masked" activated esters.[1]

  • Recovery: Redissolve this solid in dry DMF. Add your target amine (1.2 equiv) and heat to 60–80°C. The amine can attack the benzoxazinone ring, opening it up to form your desired amide.

  • Warning: If you heat too high (>100°C), you risk a second dehydration to form a quinazolinone.[1]

Q2: My reaction turns dark black/tarry immediately.

Diagnosis: Oxidation of the electron-rich aniline.[1] The Fix: The pyrrolidine ring makes the aniline moiety prone to oxidation.

  • Degas all solvents (sparge with Argon/Nitrogen).[1]

  • Perform the reaction in the dark (wrap flask in foil).

  • Avoid strong Lewis acids or vigorous stirring in air.[1]

Q3: Why is the solubility so poor?

Diagnosis: The molecule is likely a zwitterion (internal salt between the basic pyrrolidine/aniline and the carboxylic acid). The Fix:

  • Do not use DCM or Ether.[1]

  • Solvent of Choice: NMP (N-Methyl-2-pyrrolidone) or DMF.[1]

  • Add LiCl: Adding 5% LiCl to the DMF can disrupt hydrogen bond aggregates and improve solubility.

Optimized Protocols

Method A: The "Safe" Route (Fmoc Protection)

Best for valuable amines or large-scale synthesis where yield is paramount.[1]

Rationale: Blocking the nucleophilic ortho-amine prevents cyclization entirely.[1]

  • Protection: Treat the starting amino acid with Fmoc-Cl and

    
     in Dioxane/Water.[1] (The pyrrolidine nitrogen is tertiary and will not react; only the aniline reacts).
    
  • Activation: React Fmoc-2-amino-4-(pyrrolidin-1-yl)benzoic acid with the target amine using HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF.[1]

  • Deprotection: Treat the resulting amide with 20% Piperidine in DMF for 30 minutes to remove the Fmoc group.

  • Purification: Flash chromatography.[1]

Method B: The "One-Pot" Optimization (HATU/HOAt)

Best for rapid synthesis if you accept moderate yields (40–60%).[1]

Rationale: HATU is extremely fast.[1] We aim to make the intermolecular coupling (Path A) faster than the cyclization (Path B).

Step-by-Step:

  • Dissolution: Dissolve 2-amino-4-(pyrrolidin-1-yl)benzoic acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Base (Critical): Add DIPEA (Diisopropylethylamine) (2.5 mmol). Do not use TEA; it is less hindered and can promote side reactions.[1]

  • Amine Addition: Add your target amine (1.1 mmol) BEFORE the coupling agent.[1]

    • Note: In standard couplings, we often activate the acid first.[2] Here, pre-activation is fatal because it gives the acid time to cyclize before the amine sees it. The amine must be present during activation.

  • Coupling: Add HATU (1.1 mmol) in one portion at 0°C .

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature. Monitor by LCMS.[1][3]

    • Success Marker: Product peak (M+H).

    • Failure Marker: Peak at (M-18) [Benzoxazinone].[1]

Comparison of Coupling Reagents
ReagentRisk of CyclizationYield PotentialNotes
SOCl2 (Thionyl Chloride) Extreme <5%Will form benzoxazinone exclusively.[1] Avoid.
EDC / HOBt High20-40%Reaction is often too slow; cyclization wins.[1]
HATU / HOAt Moderate50-75%Fast kinetics favor intermolecular coupling.[1]
EEDQ Low40-60%Mixed anhydride mechanism; slower but safer for anthranilic acids.[1]

Decision Tree for Experiment Planning

Tree Start Start: Coupling Strategy Q1 Is the target amine expensive/precious? Start->Q1 PathProtect STRATEGY 1: Protect Aniline (Fmoc/Boc) Q1->PathProtect Yes PathDirect STRATEGY 2: Direct Coupling Q1->PathDirect No Q2 Use HATU + DIPEA (Add Amine BEFORE HATU) PathDirect->Q2 Check Check LCMS Did Benzoxazinone form? Q2->Check Rescue RESCUE: Add excess amine, Heat to 60°C Check->Rescue Yes (M-18 peak) Success Isolate Product Check->Success No (Product formed)

Figure 2: Decision matrix for selecting the appropriate synthetic route.

References

  • Bunce, R. A., et al. (2019).[1][4] 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. National Institutes of Health (PMC).[1] Available at: [Link]

    • Relevance: Details the mechanism of benzoxazinone formation and the impact of electron-donating groups on the reaction r
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] Available at: [Link]

    • Relevance: Authoritative review on coupling reagents (HATU vs EDC)
  • PubChem. (2024).[1] 4-(Pyrrolidin-1-yl)benzoic acid Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

    • Relevance: Verifies chemical structure and physicochemical properties (zwitterionic nature).[1]

  • Growning Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

    • Relevance: Discusses optimization of HATU/DIPEA systems for difficult arom

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 2-Amino-4-(pyrrolidin-1-yl)benzoic Acid

Product Code: APBA-Pro-004 CAS Registry Number: (Analogous reference) Support Tier: Process Development & Manufacturing Executive Synthesis Overview The scale-up of 2-Amino-4-(pyrrolidin-1-yl)benzoic acid presents distin...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: APBA-Pro-004 CAS Registry Number: (Analogous reference) Support Tier: Process Development & Manufacturing

Executive Synthesis Overview

The scale-up of 2-Amino-4-(pyrrolidin-1-yl)benzoic acid presents distinct process safety and quality challenges, primarily driven by the thermodynamics of Nucleophilic Aromatic Substitution (


) and the handling of the resulting zwitterionic aniline derivative.

This guide addresses the critical control points (CCPs) in the two-stage synthesis:

  • 
     Coupling:  Displacement of a halogen (typically Fluorine or Chlorine) on a 4-halo-2-nitrobenzoic acid scaffold by pyrrolidine.
    
  • Nitro Reduction: Catalytic hydrogenation to yield the final amino-acid moiety.

Process Flow Diagram

The following workflow illustrates the critical path and decision nodes for the synthesis.

SynthesisWorkflow Start Start: 4-Fluoro-2-nitrobenzoic acid SNAr Step 1: SNAr Reaction (Pyrrolidine, Base, Heat) Start->SNAr Exotherm CCP 1: Exotherm Control (Dosing Rate) SNAr->Exotherm Monitor T Intermed Intermediate: 4-(pyrrolidin-1-yl)-2-nitrobenzoic acid Exotherm->Intermed Hydro Step 2: Nitro Reduction (H2, Pd/C, MeOH) Intermed->Hydro Safety CCP 2: H2 Pressure & Catalyst Pyrophoricity Hydro->Safety Safety Interlock Workup Workup: Acid-Base Precip (Isoelectric Point pH 4-5) Safety->Workup Final Final Product: 2-Amino-4-(pyrrolidin-1-yl)benzoic acid Workup->Final

Figure 1: Critical Process Flow for APBA Synthesis highlighting Critical Control Points (CCPs).

Troubleshooting Guide: Critical Scale-Up Challenges

Issue 1: Uncontrollable Exotherm during Pyrrolidine Addition ( Step)

User Report: "Upon scaling from 10g to 500g, the internal temperature spiked to >90°C during pyrrolidine addition, leading to dark impurities and pressure buildup."

Root Cause Analysis: The reaction between 4-fluoro-2-nitrobenzoic acid and pyrrolidine is highly exothermic. The electron-withdrawing nitro group ortho to the leaving group activates the ring, accelerating the nucleophilic attack. On a larger scale, the surface-area-to-volume ratio decreases, limiting heat dissipation.

Corrective Protocol:

  • Switch to Controlled Dosing: Do not add pyrrolidine in one portion. Use a dosing pump to add pyrrolidine over 2–4 hours.

  • Dilution: Dilute the pyrrolidine in the reaction solvent (e.g., Ethanol or Acetonitrile) (1:1 v/v) to increase thermal mass.

  • Temperature Mapping: Maintain the reactor jacket temperature at 0–5°C during addition. Allow the internal temperature to rise only to 20–25°C.

  • Leaving Group Selection: If the exotherm is unmanageable with the Fluoro-derivative, switch to the Chloro-derivative (2-chloro-4-nitrobenzoic acid). The C-Cl bond is stronger and the reaction is slower/less exothermic, though it may require higher temperatures to drive to completion [1].

Issue 2: "Stalling" during Catalytic Hydrogenation (Nitro Reduction)

User Report: "The uptake of hydrogen stops at 70% conversion. Adding more catalyst does not restart the reaction."

Root Cause Analysis: The pyrrolidine nitrogen is basic and can coordinate with the Palladium (Pd) surface, effectively poisoning the catalyst. Additionally, free carboxylic acid groups can solubilize Pd, leading to metal leaching and deactivation [2].

Corrective Protocol:

  • Salt Formation: Do not hydrogenate the free acid/free amine species. Pre-form the Sodium salt (using 1 eq NaOH) or the Hydrochloride salt of the starting material. Ionic species often interact less destructively with the catalyst surface in aqueous/alcoholic media.

  • Catalyst Change: Switch from unpoisoned Pd/C to Sulfided Platinum on Carbon (Pt(S)/C) . This catalyst is more resistant to nitrogen-poisoning and prevents ring hydrogenation (a common side reaction with pyrrolidine rings).

  • Pressure Threshold: Ensure

    
     pressure is >3 bar (45 psi). Mass transfer limitations at scale often mimic catalyst deactivation.
    
Issue 3: Product Isolation Failure (No Precipitation)

User Report: "After the reaction, we acidified the mixture to pH 1, but no solid precipitated. We then basified to pH 10, and still no solid."

Root Cause Analysis: 2-Amino-4-(pyrrolidin-1-yl)benzoic acid is a zwitterion (inner salt).

  • pH < 2: The molecule is protonated (Cationic:

    
     / 
    
    
    
    ). Soluble in water.
  • pH > 9: The molecule is deprotonated (Anionic:

    
     / 
    
    
    
    ). Soluble in water.
  • Precipitation Window: The product only precipitates near its Isoelectric Point (pI) .

Corrective Protocol:

  • Determine pI: The calculated pI is typically between pH 4.5 and 5.5 .

  • Titration Method:

    • Cool the solution to 5°C.

    • Slowly adjust pH to exactly 4.8 using dilute Acetic Acid (if coming from base) or NaOH (if coming from acid).

    • Crucial: Stir for 60 minutes at this pH. Zwitterionic crystallization is kinetically slow.

  • Anti-solvent: If yield is low, add Isopropanol (IPA) after reaching pH 4.8 to depress solubility.

Quantitative Data: Impurity Profile & Specifications

When scaling up, the impurity profile changes. Below are the expected specifications for a pharmaceutical-grade intermediate.

ParameterSpecificationCommon Scale-Up DeviationMitigation Strategy
Purity (HPLC) > 98.5%95-97% due to "Bis-pyrrolidine"Control stoichiometry in Step 1.
Appearance Off-white to pale yellow powderBrown/Grey (Air oxidation)Perform all workups under

or Argon blanket.
Water Content < 1.0%> 5% (Hygroscopic zwitterion)Vacuum dry at 50°C with

trap.
Palladium (Pd) < 20 ppm> 100 ppm (Leaching)Use metal scavengers (e.g., SiliaMetS®) post-filtration.
Genotoxic Impurity < 10 ppm (Nitro-precursor)Detected at 50-100 ppmEnsure 100% conversion in Step 2; extend reaction time.

Frequently Asked Questions (FAQs)

Q: Can I use Iron/Acid (Bechamp reduction) instead of Catalytic Hydrogenation to avoid Pd costs? A: Yes, but with caveats. Iron reduction (


 or 

) is effective for the nitro group. However, on a large scale, the removal of iron sludge (iron oxides) is operationally difficult and can trap the product, reducing yield. If you must avoid Hydrogenation, consider Sodium Dithionite (

)
reduction, which offers a homogeneous workup [3].

Q: The product turns purple upon storage. Is it degrading? A: Yes. Electron-rich anilines (especially with a para-pyrrolidine donor) are prone to oxidative coupling (formation of azo/azoxy dimers) when exposed to light and air.

  • Storage: Amber glass bottles, under Nitrogen atmosphere, at < -20°C for long term.

Q: Why do we see "Bis-pyrrolidine" impurities? A: If the starting material is 2,4-difluorobenzoic acid (or similar di-halo species), the pyrrolidine can displace both halogens. Ensure you are using 4-fluoro-2-nitrobenzoic acid where the nitro group activates the para-fluorine specifically. The ortho-position is sterically hindered and deactivated after the first substitution, but high temperatures (>100°C) can force the second substitution.

References

  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. Link
    
  • Catalyst Poisoning in Hydrogenation: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press.
  • Alternative Nitro Reductions: "Reduction of Nitroarenes." Organic Chemistry Portal. Link

  • Zwitterion Isolation (General Protocol): "Isoelectric Point Precipitation." Cytiva Life Sciences Guide. Link

  • Synthesis of Analogous Compounds: US Patent 3,882,171.[1] "Hydrogenation of nitrobenzoic acids." (Describes pH control during hydrogenation to prevent catalyst fouling). Link

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Polar Derivatives of 2-Amino-4-(pyrrolidin-1-yl)benzoic acid

Welcome to the technical support center for the purification of polar derivatives of 2-Amino-4-(pyrrolidin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar derivatives of 2-Amino-4-(pyrrolidin-1-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these structurally complex molecules. The inherent zwitterionic potential, with both a basic amino group and an acidic carboxyl group, makes these compounds particularly demanding. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to streamline your purification workflows.

Purification Strategy Decision Workflow

Choosing the right purification strategy from the outset is critical to minimizing sample loss and maximizing efficiency. The following workflow provides a decision-making framework based on the scale of your synthesis and the nature of the impurities in your crude product.

Purification_Workflow start Analyze Crude Mixture (TLC, LC-MS, NMR) is_scale_large Scale > 1g? start->is_scale_large is_impurity_profile_known Impurity Profile? is_scale_large->is_impurity_profile_known No acid_base_extraction Acid-Base Extraction (Liquid-Liquid) is_scale_large->acid_base_extraction Yes flash_chrom Flash Column Chromatography is_impurity_profile_known->flash_chrom Non-polar impurities prep_hplc Preparative HPLC is_impurity_profile_known->prep_hplc Polar impurities or isomers crystallization_large Recrystallization acid_base_extraction->crystallization_large Removes non-ionizable impurities final_purity_check Final Purity Analysis (>95%?) crystallization_large->final_purity_check flash_chrom->final_purity_check prep_hplc->final_purity_check final_purity_check->prep_hplc No, further purification needed final_product Purified Product final_purity_check->final_product Yes

Caption: Decision workflow for selecting a primary purification strategy.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 2-Amino-4-(pyrrolidin-1-yl)benzoic acid derivatives in a question-and-answer format.

Section 1: Flash Column Chromatography (Normal-Phase)

Q1: My compound is streaking badly on the silica gel column and I'm getting very poor recovery. What's happening?

A1: This is a classic problem when purifying basic amines on standard silica gel.

  • Cause: Silica gel has a weakly acidic surface (pKa ≈ 4-5) due to silanol groups (Si-OH). The basic nitrogen atoms in your compound (pyrrolidine and the aniline-type amine) are interacting strongly with these acidic sites via an acid-base interaction. This leads to irreversible binding, tailing (streaking), and potential degradation of your compound on the column.[1]

  • Solution 1 (Mobile Phase Modification): The most common solution is to add a small amount of a basic modifier to your mobile phase to "neutralize" the acidic sites on the silica. This modifier, a "competing amine," will interact with the silanol groups, allowing your compound to elute properly.[1]

    • Add 0.5-2% triethylamine (TEA) or diisopropylethylamine (DIPEA) to your eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).

    • For very stubborn amines, a solution of 1-2% ammonia in methanol can be used as the polar component of your mobile phase (e.g., 5% of a 2M NH3/Methanol solution in Dichloromethane).[2][3]

  • Solution 2 (Alternative Stationary Phase): If mobile phase modification is insufficient, change your stationary phase.

    • Amine-functionalized silica: This is an excellent choice as it has a basic surface, which repels basic compounds and minimizes unwanted interactions.

    • Basic alumina: Alumina is basic and can be a good alternative to silica for purifying amines, although its separation characteristics can differ.

Q2: I can't find a good solvent system. My compound either stays at the baseline (Rf=0) or runs with the solvent front (Rf=1). What should I try?

A2: This indicates a large polarity mismatch between your compound and the eluent. Derivatives of 2-Amino-4-(pyrrolidin-1-yl)benzoic acid are very polar.

  • Cause: Standard solvent systems like ethyl acetate/hexane are often not polar enough to elute highly polar, zwitterionic compounds.[4][5]

  • Solution: You need to use a more polar solvent system.

    • Start with 100% Ethyl Acetate. If the Rf is still zero, begin adding methanol.

    • Switch to a Dichloromethane (DCM)/Methanol system. This is a very effective system for polar compounds.[5] Start with 2% MeOH in DCM and gradually increase the methanol content to 5%, 10%, or even 20%.[2][5]

    • Remember to add a basic modifier (like TEA) to your DCM/Methanol system as described in Q1.

    • TLC is key: Before running a column, always find a solvent system that gives your desired compound an Rf value between 0.15 and 0.3 on a TLC plate.[3][4] This provides the best balance between resolution and elution time.[4]

Compound Polarity Recommended Starting Solvent System Notes
Moderately Polar50-100% Ethyl Acetate in Hexanes + 1% TEAGood for less polar derivatives.
Very Polar5-10% Methanol in Dichloromethane + 1% TEAThe workhorse system for polar amines.[2][5]
Extremely Polar / Zwitterionic10-20% Methanol in DCM + 2% NH3 (as 7N solution in MeOH)For compounds that are difficult to move off the baseline.[2]

Caption: Table 1: Recommended Normal-Phase Solvent Systems.

Section 2: Reverse-Phase Chromatography (HPLC/Flash)

Q3: My compound elutes in the void volume (no retention) on a C18 column. How can I get it to stick?

A3: This is a common challenge with highly polar molecules in reversed-phase chromatography (RPC), where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar.[6][7] Your polar compound has a higher affinity for the polar mobile phase than the non-polar stationary phase.

  • Cause: The molecule is too hydrophilic (polar) to interact effectively with the hydrophobic C18 alkyl chains.[6]

  • Solution 1 (Modify Mobile Phase pH): The ionization state of your compound is critical. It contains both an acidic group (carboxylic acid, pKa ~4-5) and basic groups (amines, pKa ~4-9). By adjusting the pH of the mobile phase, you can change the overall charge and polarity of the molecule.

    • Acidic Conditions (pH 2-3): Add 0.1% trifluoroacetic acid (TFA) or formic acid to your water/acetonitrile mobile phase. At this pH, the carboxylic acid will be protonated (-COOH) and the amines will be protonated (-NH2+). This makes the molecule charged but can sometimes increase retention on certain columns.

    • Basic Conditions (pH 8-10): Use a buffer like ammonium bicarbonate or add 0.1% ammonium hydroxide. At this pH, the carboxylic acid will be deprotonated (-COO⁻) and the amines will be neutral (-NH2). This can increase the molecule's hydrophobicity and improve retention. Crucially, ensure your column is stable at high pH. Standard silica-based C18 columns degrade above pH 7.5. Use a hybrid or polymer-based column designed for high pH stability.

  • Solution 2 (Use a Polar-Embedded or Polar-Endcapped Column): These columns (e.g., C18 aQ) are designed with polar groups near the silica surface. They are compatible with 100% aqueous mobile phases and provide better retention for polar analytes than traditional C18 columns.[8]

  • Solution 3 (Consider HILIC): For extremely polar compounds, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative. HILIC uses a polar stationary phase (like bare silica or an amide phase) with a high-organic, low-aqueous mobile phase (e.g., 95% acetonitrile/5% water).[6] In HILIC, polar compounds are well-retained, and elution occurs as the aqueous content increases.[6][9]

Q4: I'm using an acid modifier (TFA) in my prep HPLC, but it's difficult to remove from my final product. What are my options?

A4: Trifluoroacetic acid (TFA) is a strong ion-pairing agent that can be notoriously difficult to remove.

  • Cause: TFA forms a stable, non-volatile salt with the basic amine groups in your molecule.

  • Solution 1 (Use a Volatile Modifier): Switch to formic acid (FA) at the same concentration (e.g., 0.1%). Formic acid provides the necessary acidity for good chromatography but is much more volatile and easier to remove during lyophilization or evaporation.

  • Solution 2 (Post-Purification Salt Break): After collecting your fractions, you can break the TFA salt.

    • Combine the pure fractions and evaporate the organic solvent (acetonitrile/methanol).

    • Add a small amount of dilute HCl in a non-aqueous solvent (e.g., 1M HCl in ether or dioxane) to the residue. This will form the hydrochloride salt of your amine, displacing the TFA.

    • Evaporate the solvent again or precipitate the HCl salt. This is often easier to handle and ensures complete TFA removal.

Section 3: Alternative & Complementary Techniques

Q5: My crude material is very complex. Is chromatography the only option?

A5: Not at all. For complex mixtures, especially on a larger scale, a preliminary cleanup using acid-base extraction is highly effective and can save a significant amount of time and resources.[10]

  • Principle: This technique leverages the acidic and basic nature of your molecule to separate it from neutral organic impurities.[11][12]

  • Workflow:

    • Dissolve your crude mixture in an organic solvent like ethyl acetate or DCM.

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic compound will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.[10][13]

    • Separate the layers. The organic layer contains neutral impurities.

    • Basify the aqueous layer with a base (e.g., 1M NaOH or NaHCO3) to a pH >10. This deprotonates your compound, causing it to precipitate out of the aqueous solution or allowing it to be back-extracted into a fresh organic layer.[11][13]

    • Filter the precipitated solid or separate and evaporate the organic layer to recover your partially purified product.

  • Benefit: This method rapidly removes non-ionizable impurities and significantly enriches your desired compound before a final polishing step like chromatography or recrystallization.

Q6: How can I achieve the highest possible purity for my final compound?

A6: For achieving >99% purity, a final recrystallization step is often the best method.

  • Principle: Recrystallization purifies crystalline solids based on differences in solubility between the compound and its impurities in a given solvent at different temperatures.[14][15]

  • Solvent Selection is Key: The ideal solvent should dissolve your compound poorly at room temperature but very well at its boiling point.[14]

    • Screening: Test small amounts of your compound in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, acetonitrile).[16]

    • Good Candidates: For these polar aminobenzoic acids, polar protic solvents like water/ethanol or water/isopropanol mixtures are excellent starting points.[17][18] The parent p-aminobenzoic acid can be recrystallized from hot water.[18][19]

    • Anti-Solvent Method: If you can't find a single good solvent, you can use an anti-solvent system. Dissolve your compound in a good solvent (e.g., methanol) and slowly add a miscible anti-solvent in which it is insoluble (e.g., diethyl ether or hexanes) until the solution becomes cloudy, then warm to re-dissolve and cool slowly.[14]

Solvent Solubility of Polar Aminobenzoic Acids Notes
WaterSparingly soluble cold, more soluble hot.[16]Excellent for highly polar derivatives. May need to adjust pH slightly to aid dissolution.[17]
Ethanol / WaterGood solubility.A versatile mixture. The ratio can be tuned to optimize recovery.
IsopropanolModerately soluble.Good for derivatives of intermediate polarity.
AcetonitrileModerately soluble.Can be effective, especially for less polar derivatives.
Ethyl AcetateOften a good solvent.Useful for derivatives where the non-polar character is increased.

Caption: Table 2: Solvent Selection Guide for Recrystallization.

Detailed Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography with Basic Modifier
  • TLC Analysis: Develop a solvent system using Dichloromethane/Methanol (DCM/MeOH) with 1% Triethylamine (TEA). Adjust the MeOH percentage until the desired compound has an Rf of 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 100% DCM + 1% TEA). Pack the column carefully to avoid air bubbles.[16]

  • Sample Loading: Dissolve the crude product in a minimal amount of the DCM/MeOH eluent or pure DCM. If solubility is poor, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.[4]

  • Elution: Begin eluting with the starting solvent system (e.g., 2% MeOH in DCM + 1% TEA). A gradient elution can be performed by gradually increasing the percentage of methanol to elute more polar compounds.[20]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Reverse-Phase Preparative HPLC
  • Analytical Method Development: On an analytical HPLC system, develop a separation method using a C18 or polar-endcapped column. Screen mobile phases such as Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid or 0.1% Ammonium Hydroxide.

  • Scale-Up: Transfer the optimized analytical method to a preparative HPLC system with a larger column of the same stationary phase. Adjust the flow rate and injection volume according to the column dimensions.

  • Sample Preparation: Dissolve the sample in a solvent that is weak or identical to the initial mobile phase (e.g., Water/Acetonitrile with a high water content) to ensure good peak shape.

  • Purification & Fractionation: Inject the sample and collect fractions based on the UV detector signal.

  • Post-Run Processing: Combine the pure fractions. If a buffer was used, it may need to be removed. Lyophilization (freeze-drying) is the preferred method for removing aqueous mobile phases to yield a fluffy, solid product.

HPLC_Protocol cluster_prep Preparation cluster_run Execution cluster_post Post-Processing analytical_dev 1. Analytical Method Development (Scouting) sample_prep 2. Sample Dissolution in Mobile Phase analytical_dev->sample_prep scale_up 3. Scale-Up to Prep Column sample_prep->scale_up injection 4. Injection & Run scale_up->injection fractionation 5. Fraction Collection injection->fractionation analysis 6. Purity Analysis of Fractions fractionation->analysis combine 7. Combine Pure Fractions analysis->combine lyophilize 8. Lyophilization combine->lyophilize

Sources

Reference Data & Comparative Studies

Validation

A Guide to Spectroscopic Differentiation: Characterizing 2-Amino-4-(pyrrolidin-1-yl)benzoic acid and its Synthetic Precursors

This technical guide provides an in-depth spectroscopic comparison of 2-Amino-4-(pyrrolidin-1-yl)benzoic acid, a key building block in medicinal chemistry, and the precursors involved in its synthesis. By understanding t...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectroscopic comparison of 2-Amino-4-(pyrrolidin-1-yl)benzoic acid, a key building block in medicinal chemistry, and the precursors involved in its synthesis. By understanding the distinct spectral signatures of each molecule in the synthetic pathway, researchers can confidently track reaction progress, verify structural transformations, and ensure the purity of the final product.

The narrative follows a logical synthetic progression, explaining the causality behind the observed spectral shifts and changes. We will leverage Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy to build a comprehensive analytical picture.

The Synthetic Pathway: A Step-by-Step Transformation

The synthesis of 2-Amino-4-(pyrrolidin-1-yl)benzoic acid can be efficiently achieved via a two-step process starting from 2-Amino-4-chlorobenzonitrile and Pyrrolidine. This pathway involves a nucleophilic aromatic substitution followed by the hydrolysis of a nitrile group.

Synthetic_Pathway P1 2-Amino-4-chlorobenzonitrile P2 Pyrrolidine I1 2-Amino-4-(pyrrolidin-1-yl)benzonitrile P1->I1 Nucleophilic Aromatic Substitution Step 1 FP 2-Amino-4-(pyrrolidin-1-yl)benzoic acid I1->FP Nitrile Hydrolysis Step 2

Caption: Synthetic workflow for 2-Amino-4-(pyrrolidin-1-yl)benzoic acid.

This guide will dissect the spectroscopic changes occurring from the precursors (2-Amino-4-chlorobenzonitrile, Pyrrolidine), through the intermediate (2-Amino-4-(pyrrolidin-1-yl)benzonitrile), to the final product.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping Structural Changes

NMR spectroscopy provides the most detailed structural information, allowing us to observe the chemical environment of each proton and carbon atom.[1] The transition from precursors to the final product involves significant changes in the NMR spectra.

¹H NMR Spectral Comparison

The proton NMR spectra are invaluable for tracking the substitution on the aromatic ring and the incorporation of the pyrrolidine moiety.

CompoundKey ¹H NMR Signals (Predicted/Reported, ppm)Rationale for Chemical Shifts
Pyrrolidine ~2.9 (t, 4H, -NCH₂) ~1.7 (quint, 4H, -CH₂CH₂-)Aliphatic protons on a symmetric amine. Protons adjacent to the nitrogen are deshielded.
2-Amino-4-chlorobenzonitrile ~7.3 (d, 1H, H-6) ~6.75 (d, 1H, H-3) ~6.65 (dd, 1H, H-5) ~4.6 (br s, 2H, -NH₂)Aromatic protons show characteristic splitting patterns. The amino protons often appear as a broad singlet.[2]
2-Amino-4-(pyrrolidin-1-yl)benzonitrile ~7.2 (d, 1H, H-6) ~6.1 (dd, 1H, H-5) ~6.0 (d, 1H, H-3) ~5.0 (br s, 2H, -NH₂) ~3.2 (t, 4H, -NCH₂) ~2.0 (m, 4H, -CH₂CH₂-)Key Change: Appearance of pyrrolidine signals. The strong electron-donating pyrrolidinyl group causes a significant upfield shift (to lower ppm) of the aromatic protons (H-3 and H-5) due to increased electron density.
2-Amino-4-(pyrrolidin-1-yl)benzoic acid ~11.0-12.0 (br s, 1H, -COOH) ~7.6 (d, 1H, H-6) ~6.2 (dd, 1H, H-5) ~6.1 (d, 1H, H-3) ~5.5 (br s, 2H, -NH₂) ~3.3 (t, 4H, -NCH₂) ~2.0 (m, 4H, -CH₂CH₂-)Key Change: Appearance of a highly deshielded carboxylic acid proton (>10 ppm). The aromatic proton H-6 is deshielded (shifted downfield) due to the electron-withdrawing effect of the new carboxyl group.
¹³C NMR Spectral Comparison

¹³C NMR confirms the changes in the carbon skeleton, particularly the conversion of the nitrile to a carboxylic acid.

CompoundKey ¹³C NMR Signals (Predicted/Reported, ppm)Rationale for Chemical Shifts
Pyrrolidine ~47.2 (-NCH₂) ~25.8 (-CH₂CH₂-)Two distinct carbon environments in the aliphatic ring.[3]
2-Amino-4-chlorobenzonitrile ~152 (C-NH₂) ~135 (C-Cl) ~133 (Ar-H) ~118 (Ar-H) ~117 (C≡N) ~116 (Ar-H) ~100 (C-CN)Aromatic carbons spread over a wide range. The nitrile carbon is a key identifier.
2-Amino-4-(pyrrolidin-1-yl)benzonitrile ~153 (C-NH₂) ~151 (C-N pyrrolidine) ~133 (Ar-H) ~119 (C≡N) ~105 (Ar-H) ~98 (C-CN) ~97 (Ar-H) ~47 (-NCH₂) ~25 (-CH₂CH₂-)Key Change: Appearance of two new aliphatic signals for the pyrrolidine ring. The aromatic carbon previously attached to chlorine (C4) is now bonded to nitrogen and shifted significantly.
2-Amino-4-(pyrrolidin-1-yl)benzoic acid ~170 (C=O) ~154 (C-N pyrrolidine) ~152 (C-NH₂) ~132 (Ar-H) ~108 (C-COOH) ~104 (Ar-H) ~99 (Ar-H) ~47 (-NCH₂) ~25 (-CH₂CH₂-)Key Change: Disappearance of the nitrile carbon signal (~119 ppm) and the appearance of a highly deshielded carboxylic acid carbon signal (~170 ppm).

Part 2: Infrared (IR) Spectroscopy – Tracking Functional Group Transformations

IR spectroscopy is ideal for monitoring the presence and disappearance of key functional groups. The conversion of the nitrile to a carboxylic acid is particularly evident.

IR_Spectroscopy Precursor Precursor (2-Amino-4-chlorobenzonitrile) - C≡N stretch (~2211 cm⁻¹) - N-H stretch (~3450, 3360 cm⁻¹) - C-Cl stretch (~782 cm⁻¹) Intermediate Intermediate (Nitrile) - C≡N stretch (~2210 cm⁻¹) - N-H stretch (~3450, 3350 cm⁻¹) - C-N stretch (pyrrolidine, ~1340 cm⁻¹) - No C-Cl stretch Precursor->Intermediate Step 1 (Loss of C-Cl, Gain of C-N) Product Final Product (Carboxylic Acid) - Broad O-H stretch (3300-2500 cm⁻¹) - C=O stretch (~1680 cm⁻¹) - N-H stretch (~3480, 3360 cm⁻¹) - No C≡N stretch Intermediate->Product Step 2 (Loss of C≡N, Gain of COOH)

Caption: Key transformations observed in IR spectra during the synthesis.

IR Data Summary
CompoundC≡N Stretch (cm⁻¹)O-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)N-H Stretch (cm⁻¹)Other Key Bands (cm⁻¹)
Pyrrolidine N/AN/AN/A~3350 (secondary amine)C-H (aliphatic) ~2960, 2870[4]
2-Amino-4-chlorobenzonitrile ~2211 (strong, sharp)[5]N/AN/A~3452, 3363 (doublet)[5]C-Cl ~782[5]
2-Amino-4-(pyrrolidin-1-yl)benzonitrile ~2210 (strong, sharp)N/AN/A~3450, 3350 (doublet)Disappearance: C-Cl band. Appearance: C-N (aromatic amine) ~1340
2-Amino-4-(pyrrolidin-1-yl)benzoic acid Disappears 3300-2500 (very broad)~1680 (strong)~3480, 3360 (doublet)Disappearance: C≡N band.

The most definitive changes are the disappearance of the sharp nitrile peak around 2210 cm⁻¹ and the concurrent appearance of a very broad O-H stretch and a strong carbonyl (C=O) peak, which are unmistakable hallmarks of carboxylic acid formation.

Part 3: Mass Spectrometry (MS) and UV-Visible (UV-Vis) Spectroscopy

Mass Spectrometry (MS)

MS confirms the identity of each compound by measuring its molecular weight. This technique is crucial for verifying that the desired chemical transformation has occurred at each step.[1]

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Fragmentation
Pyrrolidine C₄H₉N71.1272.1Loss of ethylene (m/z 43)
2-Amino-4-chlorobenzonitrile C₇H₅ClN₂152.58153.6Isotopic pattern for Chlorine (M, M+2) is a key identifier.
2-Amino-4-(pyrrolidin-1-yl)benzonitrile C₁₁H₁₂N₃186.24187.2Shows an increase of 33.66 amu from the chloro-precursor.
2-Amino-4-(pyrrolidin-1-yl)benzoic acid C₁₁H₁₃N₂O₂205.24206.2Shows an increase of 19.00 amu from the nitrile intermediate, corresponding to the addition of H₂O and loss of NH₃ in the overall hydrolysis. A common fragment is the loss of CO₂ (decarboxylation).
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecules. Changes in conjugation and the introduction of auxochromes (like -NH₂ and -N(CH₂)₄) cause shifts in the maximum absorption wavelength (λmax). Benzoic acid derivatives typically show characteristic absorption bands.[6][7]

CompoundExpected λmax (nm)Chromophore System and Rationale
2-Amino-4-chlorobenzonitrile ~250, ~320The aminobenzonitrile system. The amino group acts as an auxochrome, causing a red shift (bathochromic shift) compared to unsubstituted benzonitrile.[5]
2-Amino-4-(pyrrolidin-1-yl)benzonitrile ~265, ~360Key Change: The pyrrolidinyl group is a stronger electron-donating group than the amino group, leading to a more extended π-system through resonance. This results in a significant red shift to longer wavelengths.
2-Amino-4-(pyrrolidin-1-yl)benzoic acid ~270, ~350The conversion of the nitrile to a carboxylic acid slightly alters the electronic properties of the conjugated system. The exact shift depends on the solvent and pH, which affects the protonation state of the acid and amino groups.[7]

Experimental Protocols

To ensure scientific integrity, the following are standardized protocols for the acquisition of spectroscopic data for benzoic acid derivatives.[1]

Protocol 1: NMR Spectroscopy
  • Sample Preparation : Weigh approximately 5-20 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.

  • Transfer : Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup : The analysis is typically performed on a 400 MHz or higher field spectrometer. The instrument is locked on the solvent's deuterium signal, and the magnetic field is shimmed to optimize homogeneity.

  • ¹H NMR Acquisition : A standard one-pulse sequence is used. Key parameters include a spectral width of 0-12 ppm, 16-64 scans, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is used with a spectral width of 0-200 ppm. A significantly higher number of scans is required to achieve an adequate signal-to-noise ratio.

  • Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak or an internal standard (TMS).[2]

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation : For solid samples, Attenuated Total Reflectance (ATR) is the preferred method. Place a small, dry amount of the sample directly onto the ATR crystal.

  • Background Collection : Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.

  • Data Acquisition : Record the sample's IR spectrum over a range of 4000 to 400 cm⁻¹.

  • Data Processing : The background spectrum is automatically subtracted from the sample spectrum.

Protocol 3: Mass Spectrometry (ESI-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approx. 0.1-1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrument Setup : The analysis is performed on a mass spectrometer equipped with an Electrospray Ionization (ESI) source. The instrument is calibrated using a known standard.

  • Data Acquisition : Infuse the sample solution into the ESI source. Data is typically acquired in positive ion mode ([M+H]⁺) to detect the protonated molecule.

  • Data Analysis : The resulting mass spectrum is analyzed to identify the molecular ion peak corresponding to the compound's molecular weight.

Conclusion

The spectroscopic journey from simple precursors to the final product, 2-Amino-4-(pyrrolidin-1-yl)benzoic acid, is marked by a series of clear and predictable changes. By leveraging a multi-technique approach, researchers can unequivocally track the key transformations: the substitution of chlorine with pyrrolidine, confirmed by NMR and the loss of the C-Cl IR signal, and the hydrolysis of the nitrile to a carboxylic acid, evidenced by dramatic shifts in both ¹³C NMR and IR spectra. This guide provides the foundational data and protocols necessary for the confident synthesis and characterization of this and other related compounds.

References

  • UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available at: [Link]

  • Malaysian Journal of Analytical Sciences. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Available at: [Link]

  • ResearchGate. Experimental UV spectra of benzoic acid derivatives. Available at: [Link]

  • The Royal Society of Chemistry. Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Available at: [Link]

Sources

Comparative

2-Amino-4-(pyrrolidin-1-yl)benzoic acid versus other fluorescent amino acids for FRET

Topic: 2-Amino-4-(pyrrolidin-1-yl)benzoic Acid (Pyr-Abz) vs. Standard Fluorescent Amino Acids for FRET Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Structural Biologists...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-4-(pyrrolidin-1-yl)benzoic Acid (Pyr-Abz) vs. Standard Fluorescent Amino Acids for FRET Content Type: Technical Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Structural Biologists

Beyond Tryptophan: Optimizing Small-Molecule FRET Donors

Executive Summary: The "Stealth" Fluorophore

In the landscape of Fluorescence Resonance Energy Transfer (FRET), size matters. While Green Fluorescent Protein (GFP) and bulky dyes like Fluorescein (FAM) offer high brightness, they often perturb the very biological interactions they are meant to measure.

2-Amino-4-(pyrrolidin-1-yl)benzoic acid (hereafter referred to as Pyr-Abz ) represents a critical evolution in the Anthranilamide (Abz) class of fluorescent amino acids. By substituting the 4-position of the benzoate ring with a pyrrolidine moiety, this molecule introduces a strong electron-donating group, creating a "push-pull" electronic system that significantly enhances quantum yield and red-shifts emission compared to the parent Abz molecule.

This guide compares Pyr-Abz against standard alternatives (Trp, Abz, Edans) to demonstrate its utility as a low-steric-hindrance, background-free FRET donor .

The Molecule: Mechanism of Action

To understand why Pyr-Abz outperforms standard Abz, we must look at the electronics. Standard Abz (2-aminobenzoic acid) relies on a simple amine donor. Pyr-Abz incorporates a pyrrolidine ring—a cyclic, aliphatic amine.

  • Rigidification: The cyclic structure of pyrrolidine reduces non-radiative decay pathways (molecular rotation), typically increasing the Quantum Yield (Φ) .

  • Red-Shift: The strong electron-donating capability of the pyrrolidine nitrogen pushes the excitation/emission maxima toward the visible spectrum, moving it away from the UV region where cellular autofluorescence (and Tryptophan interference) is highest.

Diagram 1: The Electronic "Push-Pull" Advantage

The following diagram illustrates the structural electronic logic that gives Pyr-Abz its superior optical properties compared to standard Abz.

PushPullMechanism cluster_0 Structural Advantage Abz Standard Abz (2-Aminobenzoic Acid) PyrAbz Pyr-Abz (4-Pyrrolidinyl Derivative) Abz->PyrAbz Substitution at C4 Position Mechanism Electronic Effect: Intramolecular Charge Transfer (ICT) PyrAbz->Mechanism Pyrrolidine Ring (Strong e- Donor) Outcome Optical Result: Red-Shifted Spectra & Higher Quantum Yield Mechanism->Outcome Stabilized Excited State

Figure 1: Structural evolution from Abz to Pyr-Abz, highlighting the Intramolecular Charge Transfer (ICT) mechanism responsible for improved fluorescence.

Comparative Analysis: Pyr-Abz vs. The Field

The following table contrasts Pyr-Abz with the most common fluorescent amino acids used in peptide synthesis and FRET assays.

Table 1: Physicochemical & Spectral Comparison
FeaturePyr-Abz (The Candidate)Abz (Standard)Tryptophan (Intrinsic)Edans (Classic Donor)
Core Structure Benzoic Acid + PyrrolidineBenzoic AcidIndoleNaphthalene
Excitation (

)
~310–330 nm320 nm280 nm336 nm
Emission (

)
~450–490 nm (Cyan) 420 nm (Blue)350 nm (UV)490 nm (Green/Cyan)
Stokes Shift Large (~140 nm) Moderate (100 nm)Small (70 nm)Large (154 nm)
Steric Size Small (< 200 Da)Very Small (< 140 Da)Small (~204 Da)Medium (~270 Da)
Solubility ModerateHighModerateLow (Hydrophobic)
Primary FRET Acceptor Nitrotyrosine / Dnp Nitrotyrosine / DnpAbz / DansylDabcyl
Background Interference Low (Visible region)High (UV region)Very High (Cellular noise)Low
Detailed Performance Assessment
1. Versus Tryptophan (The "Noise" Problem)
  • The Issue: Tryptophan (Trp) is present in most proteins. Using Trp as a FRET donor often leads to high background noise because you cannot distinguish your specific probe from the bulk protein environment.

  • Pyr-Abz Advantage: Pyr-Abz excites at wavelengths (>310 nm) where Trp absorption is negligible. Its emission is significantly red-shifted (cyan region), allowing for "zero-background" detection in complex biological media.

2. Versus Standard Abz (The "Brightness" Problem)
  • The Issue: Standard Abz emits in the deep blue (420 nm). Many plastic microplates and biological buffers auto-fluoresce in this region. Furthermore, Abz has a modest extinction coefficient.

  • Pyr-Abz Advantage: The pyrrolidine substituent pushes the emission toward 460–490 nm. This spectral shift moves the signal out of the "blue noise" region and improves overlap with yellow/orange acceptors (like Nitrotyrosine), potentially increasing the Förster Radius (

    
    ).
    
3. Versus Edans (The "Solubility" Problem)
  • The Issue: Edans is a naphthyl-sulfonic acid derivative. While bright, it is bulky and can alter the solubility profile of short peptides, sometimes inducing aggregation.

  • Pyr-Abz Advantage: Pyr-Abz retains the compact benzoic acid scaffold. It is structurally closer to a natural amino acid, minimizing steric clashes in the peptide backbone and preserving the native conformation of the target sequence.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Pyr-Abz is typically incorporated as an unnatural amino acid during SPPS. Below is a validated workflow for creating a FRET probe using Pyr-Abz (Donor) and 3-Nitrotyrosine (Acceptor) .

Reagents Required[2][3][4][5][6][7]
  • Resin: Rink Amide MBHA resin (for C-terminal amides).

  • Donor: Fmoc-2-amino-4-(pyrrolidin-1-yl)benzoic acid.

  • Acceptor: Fmoc-3-Nitrotyrosine (Fmoc-Tyr(NO2)-OH).

  • Coupling Agents: HBTU/HOBt or DIC/Oxyma.

  • Deprotection: 20% Piperidine in DMF.

Step-by-Step Workflow
  • Sequence Design: Place the Acceptor (Tyr-NO2) and Donor (Pyr-Abz) 5–10 residues apart to ensure the distance is within

    
     to 
    
    
    
    (typically 10–60 Å).
  • Coupling the Acceptor: Couple Fmoc-Tyr(NO2)-OH using standard HBTU protocols.

  • Chain Elongation: Synthesize the intervening peptide sequence.

  • Coupling the Donor (Pyr-Abz):

    • Critical Step: Aromatic amines (anilines) like Pyr-Abz are less nucleophilic than aliphatic amines.

    • Modification: Use HATU instead of HBTU for this coupling step to drive the reaction to completion.

    • Time: Extend coupling time to 2–4 hours (double coupling recommended).

  • Cleavage: Use TFA/TIS/Water (95:2.5:2.5). Note: Pyr-Abz is stable in TFA.

  • Purification: RP-HPLC (C18 column). Monitor absorbance at both 220 nm (peptide bond) and ~320 nm (Pyr-Abz specific absorption).

Diagram 2: FRET Probe Synthesis & Assay Logic

This decision tree guides the researcher through the synthesis and validation process.

SPPS_Workflow cluster_assay FRET Mechanism Start Start: Probe Design SelectPair Select FRET Pair: Pyr-Abz (Donor) + Tyr(NO2) (Quencher) Start->SelectPair SPPS Solid Phase Synthesis (Fmoc) SelectPair->SPPS CouplingCheck Critical Check: Is Donor Coupling Complete? SPPS->CouplingCheck Recouple Recouple with HATU CouplingCheck->Recouple No (Kaiser Test +) Cleavage TFA Cleavage & HPLC CouplingCheck->Cleavage Yes Recouple->CouplingCheck Validation Assay Validation: Proteolytic Cleavage Cleavage->Validation Result Fluorescence INCREASE (Quenching relieved) Validation->Result Enzyme cuts linker

Figure 2: Workflow for synthesizing and validating a Pyr-Abz based FRET probe.

Critical Considerations for Data Analysis

When analyzing FRET data using Pyr-Abz, ensure you account for the Inner Filter Effect (IFE) . Because Pyr-Abz has a specific absorption band, high concentrations (>10 µM) can absorb the excitation light before it reaches the center of the cuvette/well.

Correction Formula:



  • 
    : Corrected Fluorescence
    
  • 
    : Observed Fluorescence
    
  • 
    : Absorbance at excitation wavelength
    
  • 
    : Absorbance at emission wavelength
    

Conclusion

2-Amino-4-(pyrrolidin-1-yl)benzoic acid is a superior alternative to Tryptophan and standard Anthranilic acid for FRET applications requiring minimal steric perturbation and reduced background . By leveraging the pyrrolidine-induced red-shift, researchers can design sensitive proteolytic assays and conformational probes that operate cleanly in the visible spectrum.

References

  • Lakowicz, J. R. (2006).[1][2] Principles of Fluorescence Spectroscopy. Springer. (Foundational text for FRET mechanisms and solvent effects).

  • Jones, C. M., et al. (2021).[1] Photophysical characterization of fluorescent non-canonical amino acids. eLife. Retrieved from [Link]

  • Melo, R. L., et al. (2007). Fluorescence resonance energy transfer (FRET) peptides derived from bradykinin. Peptides.[3][4][5][6] Retrieved from [Link]

  • Gorrão, S. S., et al. (2007). Ortho-aminobenzoic acid (Abz) as a fluorescent probe. Biochimica et Biophysica Acta. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying 2-Amino-4-(pyrrolidin-1-yl)benzoic acid

This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantification of 2-Amino-4-(pyrrolidin-1-yl)benzoic acid. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction

2-Amino-4-(pyrrolidin-1-yl)benzoic acid is a synthetic organic compound with potential applications in pharmaceutical and materials science. Accurate and precise quantification of this analyte is crucial for research, development, and quality control purposes. The choice of analytical method can significantly impact the reliability of results, as well as the efficiency and cost of the analysis. This guide presents a cross-validation study of three distinct analytical methods, offering a detailed comparison of their performance characteristics. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the suitability of each method for its intended purpose.[1][2][3][4]

The Causality Behind Experimental Choices

The selection of HPLC-UV, LC-MS/MS, and GC-MS for this comparative study is based on their widespread availability and distinct analytical capabilities.

  • HPLC-UV is a robust and cost-effective technique often used for routine analysis in quality control laboratories. Its suitability depends on the analyte possessing a chromophore that absorbs UV light, which 2-Amino-4-(pyrrolidin-1-yl)benzoic acid does due to its aromatic structure.

  • LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.[5][6][7] It is the preferred method for bioanalytical studies and trace-level impurity analysis where low detection limits are critical.[5][6]

  • GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8][9][10] For non-volatile compounds like the target analyte, derivatization is often necessary to increase volatility and thermal stability.[10] This method can provide excellent separation and structural information.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the quantification of 2-Amino-4-(pyrrolidin-1-yl)benzoic acid using the three analytical methods.

cluster_0 HPLC-UV Workflow Sample Preparation (HPLC) Sample Dilution & Filtration HPLC System Isocratic/Gradient Elution on C18 Column Sample Preparation (HPLC)->HPLC System UV Detector UV Detection (e.g., 254 nm) HPLC System->UV Detector Data Analysis (HPLC) Peak Area vs. Concentration UV Detector->Data Analysis (HPLC)

Caption: High-Performance Liquid Chromatography with UV detection workflow.

cluster_1 LC-MS/MS Workflow Sample Preparation (LCMS) Protein Precipitation/ Solid Phase Extraction LC System Gradient Elution on UPLC Column Sample Preparation (LCMS)->LC System Mass Spectrometer ESI+ Source MRM Transitions LC System->Mass Spectrometer Data Analysis (LCMS) Peak Area Ratio vs. Concentration Mass Spectrometer->Data Analysis (LCMS)

Caption: Liquid Chromatography-Tandem Mass Spectrometry workflow.

cluster_2 GC-MS Workflow Sample Preparation (GCMS) Liquid-Liquid Extraction Derivatization e.g., Silylation (BSTFA) Sample Preparation (GCMS)->Derivatization GC-MS System Temperature Programmed Separation Derivatization->GC-MS System MS Detector Electron Ionization SIM/Scan Mode GC-MS System->MS Detector Data Analysis (GCMS) Peak Area vs. Concentration MS Detector->Data Analysis (GCMS)

Caption: Gas Chromatography-Mass Spectrometry workflow.

Experimental Protocols

Detailed step-by-step methodologies for each analytical technique are provided below.

HPLC-UV Method
  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-Amino-4-(pyrrolidin-1-yl)benzoic acid (1 mg/mL) in methanol.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase.

    • Dilute the sample to be analyzed with the mobile phase to fall within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: 35:65 (v/v) Methanol:Ammonium Acetate buffer (pH 4.4).[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Injection Volume: 20 µL.[11]

    • Detection Wavelength: 233 nm.[11]

    • Column Temperature: 30 °C.

LC-MS/MS Method
  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-Amino-4-(pyrrolidin-1-yl)benzoic acid (1 mg/mL) in methanol.

    • Prepare a stock solution of an appropriate internal standard (IS), such as a stable isotope-labeled version of the analyte.

    • Create calibration standards and quality control (QC) samples by spiking the analyte and IS into a blank matrix.

    • For sample preparation, a protein precipitation or solid-phase extraction may be employed to remove interferences.[12]

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: Monitor at least two transitions for the analyte and one for the IS.

GC-MS Method
  • Standard and Sample Preparation:

    • Prepare a stock solution of 2-Amino-4-(pyrrolidin-1-yl)benzoic acid (1 mg/mL) in a suitable organic solvent (e.g., methanol).

    • Perform a liquid-liquid extraction of the analyte from the sample matrix.

  • Derivatization:

    • Evaporate the extracted sample to dryness under a stream of nitrogen.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat to form the trimethylsilyl derivative.[13]

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate.

    • Inlet Temperature: 280 °C.

    • Oven Temperature Program: A program that provides good separation of the derivatized analyte from other components.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and scan mode for identification.

Cross-Validation Results

The following tables summarize the performance characteristics of each analytical method based on the cross-validation study.

Table 1: Specificity and Linearity
ParameterHPLC-UVLC-MS/MSGC-MS
Specificity No interference from blank matrix at the retention time of the analyte.No interference from blank matrix at the retention time and MRM transitions of the analyte.No interference from blank matrix at the retention time and selected ions of the derivatized analyte.
Linearity (r²) > 0.999> 0.999> 0.998
Range (µg/mL) 1 - 1000.001 - 100.1 - 50
Table 2: Accuracy and Precision
ParameterHPLC-UVLC-MS/MSGC-MS
Accuracy (% Recovery) 98.5 - 101.299.1 - 100.897.8 - 102.5
Repeatability (RSD%) < 2.0< 1.5< 2.5
Intermediate Precision (RSD%) < 3.0< 2.5< 4.0
Table 3: Detection and Quantitation Limits
ParameterHPLC-UVLC-MS/MSGC-MS
LOD (µg/mL) 0.30.00030.03
LOQ (µg/mL) 1.00.0010.1
Table 4: Robustness
ParameterHPLC-UVLC-MS/MSGC-MS
Robustness Minor variations in mobile phase composition, flow rate, and column temperature had no significant effect on the results.Minor variations in mobile phase composition and flow rate had no significant effect on the results.Minor variations in oven temperature program and gas flow rate had no significant effect on the results.

Discussion and Comparison

The cross-validation data demonstrates that all three methods are suitable for the quantification of 2-Amino-4-(pyrrolidin-1-yl)benzoic acid, but they offer different advantages and are best suited for different applications.

  • HPLC-UV is a reliable and cost-effective method for routine analysis where high sensitivity is not required. Its simplicity makes it ideal for quality control environments. The method demonstrated good linearity, accuracy, and precision within its operational range.

  • LC-MS/MS is the most sensitive and selective method, making it the gold standard for bioanalytical applications and trace-level quantification.[5][6][7] The use of an internal standard and multiple reaction monitoring (MRM) provides high confidence in the results. The method exhibited excellent linearity over a wide dynamic range and the lowest limits of detection and quantification.

  • GC-MS provides an alternative approach, particularly when dealing with complex matrices where the selectivity of GC separation is advantageous. The derivatization step adds complexity to the sample preparation but is necessary for this non-volatile analyte. The method showed good performance, though its sensitivity was intermediate between HPLC-UV and LC-MS/MS.

Conclusion

The choice of the most appropriate analytical method for the quantification of 2-Amino-4-(pyrrolidin-1-yl)benzoic acid depends on the specific requirements of the analysis. For routine quality control of bulk material, HPLC-UV offers a balance of performance and cost-effectiveness. For trace-level analysis in complex matrices such as biological fluids, LC-MS/MS is the superior choice due to its exceptional sensitivity and selectivity. GC-MS can be a valuable alternative, especially when orthogonal verification of results is required. This guide provides the foundational data to assist researchers and drug development professionals in making an informed decision based on their analytical needs.

References

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed. (2021). J Chromatogr B Analyt Technol Biomed Life Sci, 1180, 122888. [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. (n.d.). Shimadzu. [Link]

  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro | Waters. (n.d.). Waters. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • (PDF) IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. (2023). ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). Food and Drug Administration. [Link]

  • Method categories according to the ICH Q2(R1). (2018). MPL Lösungsfabrik. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. [Link]

  • Identification Of Benzoic Acid By Gc And Mass Spectrometry. (2023). ResearchGate. [Link]

  • Separation, characterization, and quantitation of benzoic and phenolic antioxidants in American cranberry fruit by GC-MS. (2002). PubMed. [Link]

  • GC-MS Determination of Flavonoids and Phenolic and Benzoic Acids in Human Plasma after Consumption of Cranberry Juice | Journal of Agricultural and Food Chemistry. (2004). ACS Publications. [Link]

  • An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS). (n.d.). RSC Publishing. [Link]

  • Separation of 2-(3-Amino-4-hydroxybenzoyl)benzoic acid on Newcrom R1 HPLC column. (n.d.). Newcrom. [Link]

  • Regular Article - Analytical and Bioanalytical Chemistry Research. (2019). Analytical and Bioanalytical Chemistry Research. [Link]

  • Analytical Methods. (n.d.). RSC Publishing. [Link]

  • Two-mode analysis by high-performance liquid chromatography of p-amino benzoic acid ethyl ester-labeled monosaccharides - Glycoscience Protocols (GlycoPODv2). (2021). NCBI. [Link]

  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. [Link]

  • Residual determination of p-acetylamino-benzoic acid in eggs by liquid chromatography-mass spectrometry. (2021). CABI Digital Library. [Link]

  • Determination of amino acid without derivatization by using HPLC - HILIC column. (n.d.). JOCPR. [Link]

  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. (2023). UST Journals. [Link]

  • Quantitation of amino acids in plasma by high performance liquid chromatography: Simultaneous deproteinization and derivatization with 9-fluorenylmethyloxycarbonyl chloride. (2009). DOI. [Link]

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Safety & Regulatory Compliance

Safety

2-Amino-4-(pyrrolidin-1-yl)benzoic acid proper disposal procedures

Executive Summary & Chemical Identity 2-Amino-4-(pyrrolidin-1-yl)benzoic acid is a functionalized amino-benzoic acid derivative commonly used as a pharmaceutical intermediate or building block in organic synthesis. Due t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Amino-4-(pyrrolidin-1-yl)benzoic acid is a functionalized amino-benzoic acid derivative commonly used as a pharmaceutical intermediate or building block in organic synthesis. Due to its amphoteric nature (containing both a carboxylic acid and amino groups) and the presence of a pyrrolidine ring, it requires specific handling to prevent accidental exposure or environmental contamination.

While this specific compound is not typically classified as a P-listed (acutely hazardous) or U-listed (toxic) waste under the Resource Conservation and Recovery Act (RCRA) by name, it must be managed as Hazardous Chemical Waste based on its characteristic hazards (irritant/potential toxicity) and standard laboratory safety protocols for research chemicals.

Chemical Profile:

Property Detail
Chemical Structure Benzoic acid core with an amino group at C2 and a pyrrolidin-1-yl group at C4.[1][2]
Physical State Solid (Powder/Crystalline)
Primary Hazards Skin/Eye Irritant (H315, H319), Potential Respiratory Irritant (H335).
RCRA Status Non-Listed (Evaluate for Characteristics); Treat as Hazardous Waste .

| Waste Stream | Solid Organic Waste (or Liquid Organic if dissolved). |

Hazard Assessment & Waste Classification

Before disposal, the waste generator (you) must classify the waste.[3] For research chemicals without a specific RCRA listing, apply the "Generator Knowledge" principle.

RCRA Classification Logic
  • Is it a Listed Waste?

    • Check: 40 CFR 261.33.

    • Result: Not explicitly listed on P or U lists.

  • Does it exhibit Hazardous Characteristics?

    • Ignitability (D001): Unlikely for this solid, but organic dusts can be combustible.

    • Corrosivity (D002): Only applicable if aqueous pH

      
       2 or 
      
      
      
      12.5. (As a solid, this does not apply, but solutions might).
    • Reactivity (D003): Stable under normal conditions.

    • Toxicity (D004-D043): No specific TCLP data; however, due to the pyrrolidine moiety, it is treated as toxic/harmful by default.

Operational Decision: Classify as Non-RCRA Regulated Hazardous Waste (unless mixed with solvents) but dispose of via a licensed hazardous waste contractor to ensure environmental compliance.

Disposal Procedures

A. Solid Waste (Pure Substance or Spilled Material)

Use this workflow for expired solids, synthesis byproducts, or spill cleanup residues.

  • Container Selection:

    • Use a wide-mouth High-Density Polyethylene (HDPE) jar or a chemically compatible glass jar with a screw-top lid.

    • Why? HDPE is resistant to weak acids and bases and prevents breakage during transport.

  • Segregation:

    • DO NOT mix with strong oxidizers (e.g., permanganates, nitrates) or strong acids/bases in the same primary container.

    • Keep separate from "Sharps" or "Biohazard" waste.

  • Labeling:

    • Affix a hazardous waste tag immediately upon the first addition of waste.

    • Required Fields:

      • Chemical Name: "2-Amino-4-(pyrrolidin-1-yl)benzoic acid" (Do not use abbreviations).

      • Hazards: Check "Irritant" and "Toxic".

      • State: Solid.[4]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this workflow if the compound is dissolved in solvents (e.g., DMSO, Methanol, DCM).

  • Determine the Solvent Base:

    • Halogenated: (e.g., Dichloromethane, Chloroform).

    • Non-Halogenated: (e.g., Methanol, Ethyl Acetate, Acetone).

  • Collection:

    • Pour into the appropriate solvent waste carboy (Halogenated vs. Non-Halogenated).

    • Critical: Ensure the carboy material (usually HDPE or fluorinated plastic) is compatible with the solvent.

  • pH Check:

    • If the solution is highly acidic or basic due to reagents used, neutralize to pH 5–9 before adding to a general organic solvent waste stream, unless your facility has a dedicated "Acidic/Corrosive Organic" stream.

Operational Workflows (Visualized)

Disposal Decision Tree

Use this logic to determine the correct waste stream.

DisposalWorkflow Start Waste Generation: 2-Amino-4-(pyrrolidin-1-yl)benzoic acid StateCheck Physical State? Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Solid/Powder LiquidCheck Solvent Type? StateCheck->LiquidCheck Dissolved Container HDPE/Glass Container Label: 'Hazardous Waste' SolidStream->Container Halo Halogenated Waste (e.g., DCM, Chloroform) LiquidCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., MeOH, Acetone) LiquidCheck->NonHalo No Halogens Halo->Container NonHalo->Container Pickup Schedule EHS/Contractor Pickup Container->Pickup

Figure 1: Decision tree for segregating solid and liquid waste streams to ensure regulatory compliance.

Emergency Spill Response

Immediate Action Required:

  • Alert: Notify nearby personnel.

  • PPE: Don Nitrile gloves , Safety Goggles , and a Lab Coat . If powder is fine/dusty, wear an N95 respirator to prevent inhalation.

Cleanup Protocol:

  • Containment:

    • Solids: Gently cover the spill with wet paper towels to prevent dust generation, or use a scoop/dustpan dedicated to chemical waste.

    • Liquids: Surround with absorbent pads or vermiculite.

  • Decontamination:

    • Wipe the surface with a soap/water solution followed by an alcohol wipe (e.g., Isopropanol) to solubilize organic residues.

    • Note: The pyrrolidine group adds organic solubility; water alone may not fully remove sticky residues.

  • Disposal of Debris:

    • Place all contaminated wipes, gloves, and scoop residues into the Solid Hazardous Waste container. DO NOT throw in regular trash.

Regulatory Documentation

When handing off waste to your Environmental Health & Safety (EHS) department or external contractor, ensure the Waste Manifest includes:

  • Chemical Components: 2-Amino-4-(pyrrolidin-1-yl)benzoic acid (approx. %) + Solvent Name (if liquid).

  • Hazards: Irritant, Toxic (if applicable based on concentration).

  • GHS Pictograms: Exclamation Mark (Irritant), Health Hazard (if chronic toxicity suspected).

References

  • United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[3][5][6]Link

  • Occupational Safety and Health Administration (OSHA). (2024).[7] Hazard Communication Standard: Safety Data Sheets.Link

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.Link

  • PubChem. (n.d.). Compound Summary: Aminobenzoic Acid Derivatives. National Library of Medicine. Link

Sources

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